N-Phenyl-1H-indazol-3-amine
Overview
Description
“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
A series of indazole derivatives, including “N-Phenyl-1H-indazol-3-amine”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .Physical And Chemical Properties Analysis
“N-Phenyl-1H-indazol-3-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .Scientific Research Applications
Synthesis and Structural Analysis
N-Phenyl-1H-indazol-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and analyzed its crystal structure, showing its effectiveness against cancer cell lines (Lu et al., 2017). Similarly, Lu et al. (2020) designed and synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, detailing its crystal structure and antitumor activity (Lu et al., 2020).
Antitumor Properties
Several studies have highlighted the antitumor properties of compounds derived from N-Phenyl-1H-indazol-3-amine. For instance, Ji et al. (2018) investigated the synthesis and antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrating its inhibitory capacity against certain cancer cell lines (Ji et al., 2018).
Catalytic Synthesis Methods
Research has also focused on developing efficient synthesis methods for N-Phenyl-1H-indazol-3-amine derivatives. Park et al. (2021) described a silver(I)-mediated intramolecular oxidative C–H amination for the construction of assorted 1H-indazoles, applicable in medicinal chemistry (Park et al., 2021).
Antiproliferative Activity
The antiproliferative activity of N-Phenyl-1H-indazol-3-amine derivatives has been a subject of interest. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activity against a range of tumor cell lines, noting significant inhibitory effects (Maggio et al., 2011).
Photophysical Properties and Molecular Rearrangements
The photophysical properties and molecular rearrangements of N-Phenyl-1H-indazol-3-amine derivatives have been explored. Buscemi et al. (1996) investigated the photochemistry of some derivatives, focusing on the formation of indazoles and benzimidazoles under specific conditions (Buscemi et al., 1996).
Corrosion Inhibition
Qiang et al. (2018) designed and synthesized indazole derivatives for corrosion inhibition of copper, demonstrating the potential application of these compounds in materials science (Qiang et al., 2018).
Safety And Hazards
Future Directions
“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .
properties
IUPAC Name |
N-phenyl-1H-indazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKZLAQDGRSBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1H-indazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.